Hexa-His

Übersicht

Beschreibung

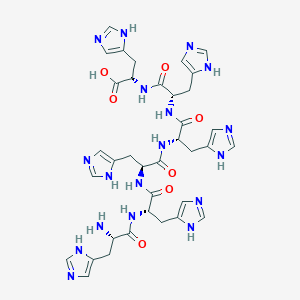

Hexa-His, also known as hexa-histidine, is a peptide consisting of six histidine residues in a row. This sequence is commonly used as a tag in recombinant protein production to facilitate purification and detection. The hexa-histidine tag binds strongly to metal ions such as nickel, cobalt, and copper, making it a valuable tool in protein biochemistry .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Hexa-His kann mit Standardmethoden der Festphasenpeptidsynthese (SPPS) synthetisiert werden. Das Verfahren beinhaltet die schrittweise Zugabe von geschützten Histidinresten zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Nach der Assemblierung der Peptidkette werden die Schutzgruppen entfernt und das Peptid vom Harz abgespalten .

Industrielle Produktionsmethoden: In industrieller Umgebung werden Hexa-Histidin-Tags typischerweise durch Gentechnik in Proteine eingebracht. Die DNA-Sequenz, die den Hexa-Histidin-Tag kodiert, wird in das Gen von Interesse eingefügt, was zur Expression eines rekombinanten Proteins mit dem Hexa-Histidin-Tag am N- oder C-Terminus führt. Dieses rekombinante Protein kann dann unter Verwendung der immobilisierten Metallaffinitätschromatographie (IMAC) gereinigt werden, die die starke Affinität des Hexa-Histidin-Tags für Metallionen ausnutzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexa-His unterliegt hauptsächlich Koordinationsreaktionen mit Metallionen. Die Histidinreste im Tag haben Imidazol-Seitenketten, die an Metallionen wie Nickel, Kobalt und Kupfer koordinieren können. Diese Eigenschaft wird in der IMAC zur Proteinreinigung genutzt .

Häufige Reagenzien und Bedingungen:

Nickel-Nitrilotriessigsäure (Ni-NTA): Wird häufig in der IMAC zur Bindung von Hexa-Histidin-markierten Proteinen verwendet.

Kupfer- und Kobaltionen: Alternative Metallionen, die in der IMAC verwendet werden.

Pufferbedingungen: Typischerweise werden Puffer verwendet, die Imidazol enthalten, um die Hexa-Histidin-markierten Proteine von der Metallaffinitätssäule zu eluieren.

Hauptprodukte, die gebildet werden: Das Hauptprodukt von Interesse ist das gereinigte rekombinante Protein mit dem Hexa-Histidin-Tag. Dieses Protein kann in verschiedenen biochemischen Assays und Strukturstudien weiterverwendet werden .

Wissenschaftliche Forschungsanwendungen

Hexa-His hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Proteinreinigung: Der Hexa-Histidin-Tag wird häufig zur Reinigung rekombinanter Proteine durch IMAC verwendet.

Strukturbiologie: this compound-Tags erleichtern die Kristallisation und Strukturanalyse von Proteinen, indem sie eine Möglichkeit bieten, große Mengen des Zielproteins zu reinigen.

Biotechnologie: this compound-Tags werden bei der Herstellung von therapeutischen Proteinen und Enzymen verwendet.

Medizinische Forschung: this compound-Tags werden bei der Untersuchung von Protein-Protein-Interaktionen und der Entwicklung diagnostischer Assays eingesetzt.

5. Wirkmechanismus

Der Hexa-Histidin-Tag übt seine Wirkung durch seine starke Affinität zu Metallionen aus. Die Imidazol-Seitenketten der Histidinreste koordinieren mit Metallionen, so dass das markierte Protein an Metallaffinitätssäulen binden kann. Diese Eigenschaft wird in der IMAC zur Reinigung rekombinanter Proteine genutzt. Zusätzlich kann der Hexa-Histidin-Tag den Nachweis von markierten Proteinen mit Hilfe von Anti-Histidin-Antikörpern erleichtern .

Wirkmechanismus

The hexa-histidine tag exerts its effects through its strong affinity for metal ions. The imidazole side chains of the histidine residues coordinate with metal ions, allowing the tagged protein to bind to metal affinity columns. This property is exploited in IMAC for the purification of recombinant proteins. Additionally, the hexa-histidine tag can facilitate the detection of tagged proteins using anti-histidine antibodies .

Vergleich Mit ähnlichen Verbindungen

Hexa-His kann mit anderen Histidin-Tags wie Deca-Histidin (zehn Histidinreste) und Double-Histidin-Tags verglichen werden. Während alle diese Tags die Proteinreinigung durch IMAC ermöglichen, unterscheiden sie sich in ihrer Bindungsstärke und Stabilität:

Deca-Histidin: Bietet eine stärkere Bindung an Metallionen im Vergleich zu Hexa-Histidin, kann aber zu einer langsameren Elution während der Reinigung führen.

Double-Histidin: Bietet eine schnelle Bindung und Elution, was es für Anwendungen mit hohem Durchsatz geeignet macht.

Ähnliche Verbindungen:

- Deca-Histidin (zehn Histidinreste)

- Double-Histidin (zwei Histidinreste)

This compound ist einzigartig in seinem Gleichgewicht zwischen starker Bindungsaffinität und einfacher Elution, was es zu einem vielseitigen und weit verbreiteten Tag in der Proteinbiochemie macht .

Eigenschaften

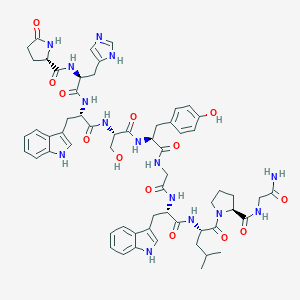

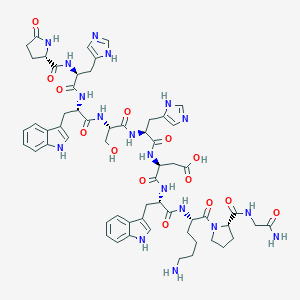

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N18O7/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61)/t25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYUPRQVAHJETO-WPMUBMLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435849 | |

| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64134-30-1 | |

| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

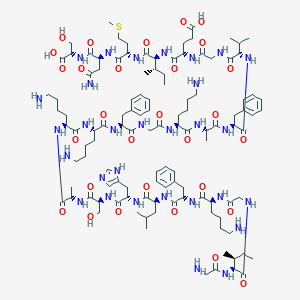

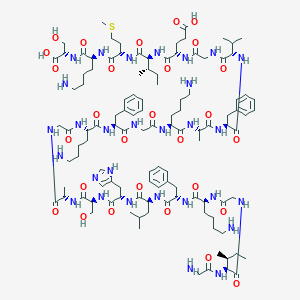

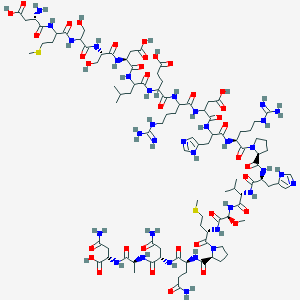

![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)

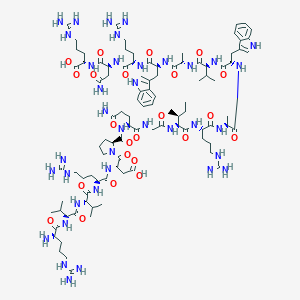

![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)